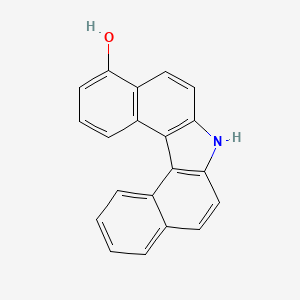
7H-Dibenzo(c,g)carbazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo(c,g)carbazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phosphonic acid group as an anchor to the surface of a substrate, forming a self-assembled monolayer . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) and IPA (isopropanol), with typical concentrations ranging from 0.5 mg/ml to 1.5 mg/ml .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production. The use of co-solvent strategies, such as DMF/IPA, has been shown to improve the reactivity of the phosphonic acid anchoring group, allowing for more effective and densely packed monolayers on electrode surfaces .
Analyse Des Réactions Chimiques
Types of Reactions
7H-Dibenzo(c,g)carbazol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diones and other oxidized products.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: Substitution reactions, particularly involving halogenated organics, are possible.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and halogenated compounds . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, such as diones, and substituted compounds depending on the reagents used .
Applications De Recherche Scientifique
7H-Dibenzo(c,g)carbazol-4-ol has several scientific research applications:
Chemistry: It is used as a self-assembled monolayer material in the development of high-efficiency solar cells.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Mécanisme D'action
The mechanism of action of 7H-Dibenzo(c,g)carbazol-4-ol involves its interaction with molecular targets and pathways. The compound’s electron-rich dibenzo carbazole terminals interact with active layer materials, modulating the energy levels and crystallization processes . This interaction enhances the build-in potential and tunes the work function of the materials, leading to improved performance in applications such as solar cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4:5,6-Dibenzocarbazole
- 7-Aza-7H-dibenzo[c,g]fluorene
- 3,4,5,6-Dibenzcarbazol
- 3,4,5,6-Dibenzcarbazole
- 7H-DB(c,g)C
- NSC 87519
- Dibenzo(c,g)carbazole
Uniqueness
7H-Dibenzo(c,g)carbazol-4-ol is unique due to its specific structural properties and its ability to form self-assembled monolayers, which are crucial for applications in high-efficiency solar cells . Its electron-rich terminals and ability to modulate energy levels and crystallization processes set it apart from other similar compounds .
Propriétés
Numéro CAS |
78448-09-6 |
|---|---|
Formule moléculaire |
C20H13NO |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H13NO/c22-18-7-3-6-15-14(18)9-11-17-20(15)19-13-5-2-1-4-12(13)8-10-16(19)21-17/h1-11,21-22H |
Clé InChI |
SZRBLGVVQDTOOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



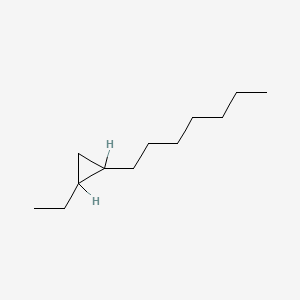
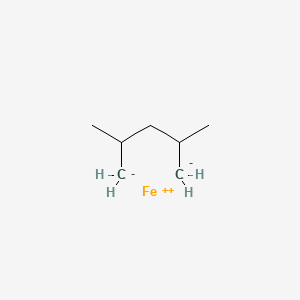
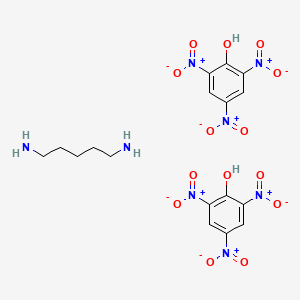

![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
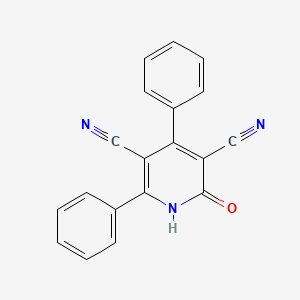
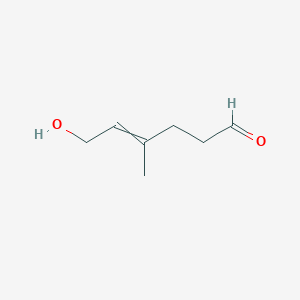


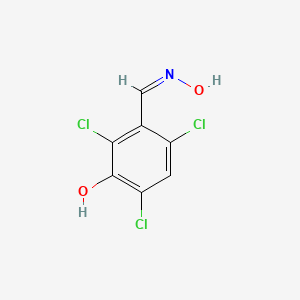
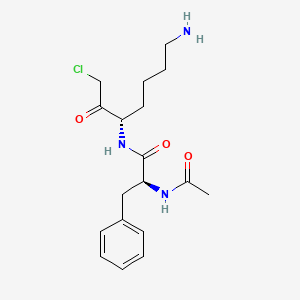

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)
